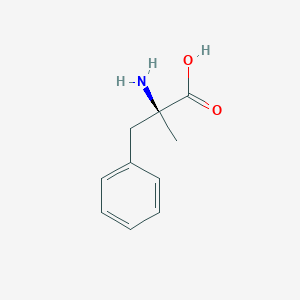

L-Alpha-methylphenylalanine

描述

属性

IUPAC Name |

(2S)-2-amino-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOWVAAEQCNGLE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945921 | |

| Record name | alpha-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23239-35-2 | |

| Record name | α-Methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-2-methyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-.ALPHA.-METHYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4V7K5BM5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enantioselective Synthesis of L-Alpha-methylphenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-alpha-methylphenylalanine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its incorporation into peptide structures can enhance metabolic stability and induce specific conformational constraints. The stereochemistry at the quaternary α-carbon atom is critical for its biological activity, making enantioselective synthesis a key challenge and an area of significant research interest. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of the L-enantiomer of alpha-methylphenylalanine, focusing on practical experimental protocols and comparative data.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools for stereocontrol in the synthesis of chiral molecules. By temporarily incorporating a chiral moiety, diastereomeric intermediates are formed, allowing for the selective formation of one enantiomer. Two prominent methods for the synthesis of this compound utilizing chiral auxiliaries are the Schöllkopf bis-lactim ether method and the Myers asymmetric alkylation.

Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method relies on the diastereoselective alkylation of a chiral bis-lactim ether derived from L-valine and glycine. The bulky isopropyl group of the valine auxiliary effectively shields one face of the glycine-derived enolate, directing the incoming electrophile to the opposite face.

Workflow for the Schöllkopf Method:

Figure 1: General workflow for the Schöllkopf synthesis of this compound.

Experimental Protocol: Synthesis of (S)-alpha-Methylphenylalanine Methyl Ester

This protocol is adapted from the general procedure for the synthesis of (R)-α-methyl-α-amino acids using L-valine as the chiral auxiliary; to obtain the (S)-enantiomer (L-form), the corresponding (R)-valine-derived bis-lactim ether would be used. The following is a representative procedure.

Step 1: Preparation of the (S)-Bis-lactim Ether of cyclo(L-Val-Gly) The synthesis begins with the cyclization of L-valine and glycine to form the corresponding 2,5-diketopiperazine, followed by O-methylation with a reagent like trimethyloxonium tetrafluoroborate (Meerwein's salt) to yield the (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.

Step 2: Diastereoselective Alkylation

-

A solution of the (S)-bis-lactim ether (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise, and the mixture is stirred for 15 minutes to form the lithium enolate.

-

A pre-cooled solution of benzyl bromide (1.1 equivalents) in anhydrous THF is added to the enolate solution.

-

The reaction mixture is stirred at -78 °C for 8-24 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

-

The product is extracted with diethyl ether, and the combined organic layers are dried over magnesium sulfate and concentrated in vacuo. The crude product is purified by bulb-to-bulb distillation.

Step 3: Hydrolysis and Product Isolation

-

The alkylated bis-lactim ether (1.0 equivalent) is suspended in 0.25 N hydrochloric acid and stirred at room temperature for 3 days.

-

The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then basified to pH 8-10 with concentrated aqueous ammonia.

-

The this compound methyl ester and the L-valine methyl ester are extracted with diethyl ether.

-

The combined ether extracts are dried over magnesium sulfate and the solvent is removed. The two amino acid esters can be separated by distillation or chromatography.

Quantitative Data for Schöllkopf Method

| Step | Product | Yield (%) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |

| Alkylation | Alkylated Bis-lactim Ether | 80-90 | >95% d.e. |

| Hydrolysis | (S)-alpha-Methylphenylalanine Methyl Ester | High | >95% e.e.[1] |

Myers Asymmetric Alkylation

The Myers asymmetric alkylation utilizes pseudoephedrine as a chiral auxiliary. The pseudoephedrine is first converted to an amide with propanoic acid. Deprotonation of this amide followed by alkylation with benzyl bromide proceeds with high diastereoselectivity. Subsequent hydrolysis removes the chiral auxiliary, yielding the desired this compound.

Workflow for Myers Asymmetric Alkylation:

Figure 2: General workflow for the Myers asymmetric alkylation.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of N-Propionyl-(+)-pseudoephedrine Amide

-

Dissolve (+)-pseudoephedrine (1.0 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add pyridine (1.2 equivalents).

-

Add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.[2]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with 1 M hydrochloric acid and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[2]

Step 2: Asymmetric Alkylation

-

Suspend anhydrous lithium chloride (6.0-7.0 equivalents) in anhydrous THF.

-

Add diisopropylamine (2.25 equivalents) and cool to -78 °C.

-

Add n-butyllithium in hexanes (2.1 equivalents) to form lithium diisopropylamide (LDA).

-

To this LDA solution, add a solution of N-propionyl-(+)-pseudoephedrine amide (1.0 equivalent) in anhydrous THF.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[2]

-

Add benzyl bromide (1.5-4.0 equivalents) dropwise to the enolate solution at -78 °C.[2]

-

After the reaction is complete (monitored by TLC), quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate. The crude product can be purified by column chromatography or recrystallization.[2]

Step 3: Hydrolysis and Auxiliary Removal

-

Dissolve the alkylated pseudoephedrine amide in a mixture of 1,4-dioxane and 1 M aqueous sulfuric acid.

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction mixture and make it basic with a sodium hydroxide solution.

-

Wash the aqueous layer with diethyl ether to recover the pseudoephedrine auxiliary.

-

Acidify the aqueous layer with concentrated hydrochloric acid.

-

Extract the this compound product with diethyl ether.

Quantitative Data for Myers Asymmetric Alkylation

| Step | Product | Yield (%) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |

| Alkylation | Alkylated Pseudoephedrine Amide | 80-90 | ≥99% d.e. (after recrystallization)[3] |

| Hydrolysis | This compound | High | High (enantiomeric purity is maintained) |

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative to classical chemical synthesis. Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible addition of ammonia to the double bond of cinnamic acid derivatives. By using a suitable α-methyl-substituted cinnamic acid derivative, this compound can be synthesized with high enantioselectivity. Whole-cell biotransformation is often employed to avoid the need for enzyme purification and to facilitate cofactor regeneration.

Workflow for Enzymatic Synthesis:

Figure 3: General workflow for the whole-cell enzymatic synthesis of this compound.

Experimental Protocol: Whole-Cell Biotransformation

Step 1: Recombinant Strain Cultivation and Cell Harvest

-

Inoculate a suitable E. coli strain expressing a phenylalanine ammonia lyase into a rich medium (e.g., TB medium).

-

Grow the culture at 37 °C until the optical density at 600 nm (OD600) reaches 0.8-1.0.

-

Induce enzyme expression (e.g., with IPTG) and continue cultivation at a lower temperature (e.g., 28 °C) for 20 hours.[4]

-

Harvest the cells by centrifugation and wash them twice with distilled water.[4]

Step 2: Whole-Cell Biotransformation

-

Resuspend the harvested cells in a buffer solution (e.g., 5 M NH4OH, pH 10) to a desired cell density (e.g., OD600 of 30).[4]

-

Add the substrate, alpha-methylcinnamic acid (e.g., 1 g/L), and a surfactant like Triton X-100 (e.g., 1%) to the cell suspension.[4]

-

Incubate the reaction mixture at a suitable temperature (e.g., 28 °C) with shaking for a specified period (e.g., 18 hours).[4]

Step 3: Product Isolation and Purification

-

Acidify the reaction mixture slowly with an acid (e.g., HCl) to stop the reaction and precipitate proteins.

-

Centrifuge the mixture to remove cell debris and precipitated proteins.

-

The supernatant containing the this compound can be further purified using techniques such as ion-exchange chromatography or crystallization.

Quantitative Data for Enzymatic Synthesis

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (e.e.) |

| β-Methylcinnamic acid | Engineered PcPAL | High | >99.5%[4] |

Conclusion

The enantioselective synthesis of this compound can be achieved through several robust methodologies. The choice of method often depends on the desired scale of synthesis, available resources, and the specific requirements for purity.

-

The Schöllkopf method offers high enantioselectivity and is versatile for the synthesis of various α-methyl amino acids, though it involves multiple steps and the use of stoichiometric chiral auxiliaries.

-

The Myers asymmetric alkylation using pseudoephedrine is a highly practical and diastereoselective method, often yielding crystalline intermediates that are easily purified to high diastereomeric excess.

-

Enzymatic synthesis using phenylalanine ammonia lyases represents a green and highly enantioselective approach, particularly well-suited for large-scale production due to its mild reaction conditions and the potential for whole-cell biocatalysis, which simplifies the process.

For researchers in drug development, the high enantiopurity achievable with these methods is of paramount importance. The detailed protocols and comparative data presented in this guide are intended to facilitate the selection and implementation of the most suitable synthetic strategy for their specific needs.

References

In-Depth Technical Guide: Mechanism of Action of L-Alpha-methylphenylalanine and the Inhibition of Tyrosine Hydroxylase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the mechanism of action of L-Alpha-methylphenylalanine and its relationship with tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. Contrary to some initial classifications, current evidence indicates that this compound is not a potent direct inhibitor of tyrosine hydroxylase. Instead, its primary mechanisms of action involve the inhibition of phenylalanine hydroxylase (PAH) and aromatic L-amino acid decarboxylase (AADC). To provide a comprehensive understanding of tyrosine hydroxylase inhibition for researchers in this field, this guide also details the mechanism of a well-established competitive inhibitor, α-methyl-p-tyrosine (metirosine). This document includes a thorough review of the catecholamine biosynthesis pathway, quantitative data on metirosine's inhibitory action, detailed experimental protocols for assessing tyrosine hydroxylase activity, and workflow visualizations to support experimental design.

The Catecholamine Biosynthesis Pathway

Catecholamines, including dopamine, norepinephrine, and epinephrine, are critical neurotransmitters and hormones that regulate a vast array of physiological and cognitive functions. The synthesis of these molecules begins with the amino acid L-tyrosine and is a cascade of enzymatic reactions. Tyrosine hydroxylase (TH) catalyzes the first and rate-limiting step in this pathway: the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This initial step is tightly regulated and is a key target for pharmacological intervention to modulate catecholamine levels.

The subsequent steps involve the conversion of L-DOPA to dopamine by aromatic L-amino acid decarboxylase (AADC), the conversion of dopamine to norepinephrine by dopamine β-hydroxylase (DBH), and finally, the synthesis of epinephrine from norepinephrine by phenylethanolamine N-methyltransferase (PNMT).

Mechanism of Action of this compound

While sometimes broadly classified as a tyrosine hydroxylase inhibitor, a closer examination of the literature reveals that the primary targets of this compound are other enzymes in and related to the catecholamine biosynthesis pathway.

-

Phenylalanine Hydroxylase (PAH) Inhibition: this compound acts as an inhibitor of phenylalanine hydroxylase, the enzyme responsible for converting L-phenylalanine to L-tyrosine. By blocking this step, it can reduce the endogenous production of L-tyrosine from L-phenylalanine.

-

Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition: this compound also functions as a competitive inhibitor of aromatic L-amino acid decarboxylase. AADC is responsible for the conversion of L-DOPA to dopamine. The presence of the α-methyl group in the structure of this compound is a key feature for its interaction with the AADC active site, thereby impeding the synthesis of dopamine from L-DOPA.[1]

Studies have indicated that while this compound administration leads to a significant increase in phenylalanine levels, plasma tyrosine levels remain largely unchanged, suggesting that its inhibitory effect on tyrosine hydroxylase is minimal.[1]

Mechanism of Action of α-Methyl-p-tyrosine (Metirosine): A Comparative Inhibitor

In contrast to this compound, α-methyl-p-tyrosine (also known as metirosine) is a well-characterized and potent competitive inhibitor of tyrosine hydroxylase.[2][3][4]

As an analog of the natural substrate L-tyrosine, metirosine competes for binding at the active site of tyrosine hydroxylase. This competitive inhibition blocks the conversion of L-tyrosine to L-DOPA, thereby directly inhibiting the rate-limiting step of catecholamine synthesis.[2][3] This leads to a significant reduction in the overall production of dopamine, norepinephrine, and epinephrine.

Quantitative Data for Tyrosine Hydroxylase Inhibition by Metirosine

| Inhibitor | Enzyme | Organism | Inhibition Type | IC50 | Ki |

| α-Methyl-p-tyrosine (Metirosine) | Tyrosine Hydroxylase | Not Specified | Competitive | Data not available | Data not available |

References

An In-Depth Technical Guide to the Structural Analysis of L-Alpha-methylphenylalanine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-α-methylphenylalanine is a synthetic amino acid analog of phenylalanine that holds significant interest in pharmacology and drug development.[1] Its structural modifications, particularly the addition of a methyl group at the alpha-carbon, confer unique biological activities. This guide provides a comprehensive structural analysis of L-α-methylphenylalanine and its analogs, detailing its mechanism of action and providing insights into its structure-activity relationship.

L-α-methylphenylalanine is recognized as an inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase, key enzymes in the catecholamine biosynthesis pathway.[1] Furthermore, it serves as a substrate for the L-type amino acid transporter 1 (LAT1), a critical transporter for large neutral amino acids across the blood-brain barrier.[1] Understanding the precise structural features of this molecule and its analogs is paramount for the rational design of novel therapeutic agents targeting these pathways.

Structural and Physicochemical Properties

The fundamental structure of L-α-methylphenylalanine is based on the L-phenylalanine scaffold, with the key distinction being the presence of a methyl group on the α-carbon. This substitution introduces a chiral center, and the L-isomer, (2S)-2-amino-2-methyl-3-phenylpropanoic acid, is the focus of this guide.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-methyl-3-phenylpropanoic acid | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| CAS Number | 23239-35-2 | [1][2] |

| Canonical SMILES | C--INVALID-LINK--(C(=O)O)N | [2] |

| InChI Key | HYOWVAAEQCNGLE-JTQLQIEISA-N | [2] |

Experimental Protocols for Structural Analysis

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule.

Methodology:

-

Crystal Growth: High-quality single crystals of L-α-methylphenylalanine or its analogs are grown, typically by slow evaporation of a suitable solvent. The choice of solvent is critical and may require screening of various options.

-

Crystal Mounting: A suitable, defect-free crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Data is collected at various crystal orientations.

-

Data Processing: The diffraction intensities are integrated, corrected for experimental factors, and scaled.

-

Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.

A detailed protocol for single-crystal X-ray diffraction of amino acid derivatives can be adapted from established crystallographic methods.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for the elucidation of its structure and conformation in solution.

Methodology for 1D and 2D NMR Analysis:

-

Sample Preparation: A sample of L-α-methylphenylalanine or its analog (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

1D NMR (¹H and ¹³C): One-dimensional proton and carbon-13 spectra are acquired to identify the different chemical environments of the hydrogen and carbon atoms.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are neighbors in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular skeleton.

-

Specific parameters for each experiment, such as spectral widths, number of scans, and pulse sequences, are optimized for the specific instrument and sample.[6][7]

Structural Data of L-Alpha-methylphenylalanine and Analogs

While a definitive public crystal structure for L-α-methylphenylalanine was not found, data for a closely related derivative, (R)-α-methylphenylalanine methyl ester hydrochloride monohydrate, provides valuable insight into the molecular geometry. Predicted NMR data for the parent compound is also available.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values and may differ from experimental results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH₃ | 1.5 | 25 |

| β-CH₂ | 2.9, 3.1 | 45 |

| Aromatic CH | 7.2-7.4 | 127-130 |

| α-C | - | 60 |

| C=O | - | 178 |

(Data predicted by various computational models)

Signaling and Transport Pathways

Inhibition of Tyrosine Hydroxylase and Phenylalanine Hydroxylase

L-α-methylphenylalanine acts as an inhibitor of both tyrosine hydroxylase (TH) and phenylalanine hydroxylase (PAH).[1] These enzymes are crucial for the biosynthesis of catecholamines and the metabolism of phenylalanine, respectively. The inhibition of TH leads to a depletion of dopamine, norepinephrine, and epinephrine.

Transport via L-Type Amino Acid Transporter 1 (LAT1)

L-α-methylphenylalanine is a substrate for the LAT1 transporter, which facilitates its transport across the blood-brain barrier.[1] LAT1 operates via an antiport mechanism, exchanging extracellular substrates for intracellular ones. The transport cycle involves a series of conformational changes.

Conclusion

The structural analysis of L-α-methylphenylalanine reveals a molecule with significant therapeutic potential due to its inhibitory effects on key enzymes in neurotransmitter synthesis and its ability to be transported across the blood-brain barrier. While experimental structural data for the parent compound remains elusive, analysis of its derivatives and predicted data provide a solid foundation for understanding its structure-activity relationships. Further research to obtain the crystal structure and detailed NMR data of L-α-methylphenylalanine is crucial for the continued development of novel drugs based on this promising scaffold.

References

- 1. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H13NO2 | CID 2724754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dthis compound | C10H13NO2 | CID 108055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. benchchem.com [benchchem.com]

The In Vivo Metabolic Fate of L-Alpha-methylphenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alpha-methylphenylalanine (α-MePhe) is a synthetic amino acid analog of phenylalanine with significant applications in biomedical research, particularly in the study of metabolic disorders like phenylketonuria (PKU) and in neuropharmacology. Its primary mechanism of action involves the inhibition of key enzymes in the catecholamine biosynthesis pathway, namely phenylalanine hydroxylase and tyrosine hydroxylase. This technical guide provides a comprehensive overview of the in vivo metabolism and degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biochemical and signaling pathways.

Introduction

This compound (α-MePhe) is a non-proteinogenic amino acid that serves as a valuable tool in experimental medicine.[1] By competitively inhibiting phenylalanine hydroxylase, α-MePhe can induce hyperphenylalaninemia in animal models, mimicking the metabolic state of PKU and allowing for the investigation of disease pathophysiology and potential therapeutic interventions.[2] Furthermore, its inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, leads to the depletion of dopamine, norepinephrine, and epinephrine, making it a useful pharmacological agent for studying the roles of these neurotransmitters in various physiological and pathological processes.[1][3] Understanding the in vivo fate of α-MePhe is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics. This guide details the metabolic transformations of α-MePhe, its pharmacokinetic profile, and its impact on cellular signaling.

In Vivo Metabolism and Degradation Pathways

The in vivo metabolism of this compound is characterized by limited biotransformation, with a significant portion of the administered dose being excreted unchanged. However, a key metabolic pathway involves its conversion to the active metabolite, metaraminol. The metabolic fate of α-MePhe is analogous to that of the structurally similar compound, α-methyl-p-tyrosine (α-MPT), for which more extensive human metabolic data is available.[4][5][6]

Major Metabolic Pathway: Excretion of Unchanged this compound

Studies on the related compound α-MPT have shown that the majority of the drug is excreted in the urine without modification.[4][5][6] It is inferred that this compound follows a similar pattern, with a substantial fraction being cleared from the body intact.

Minor Metabolic Pathway: Conversion to Metaraminol and Other Catecholamine Analogs

A minor but significant metabolic pathway for this compound involves a series of enzymatic reactions that mirror the initial steps of catecholamine biosynthesis, leading to the formation of metaraminol and other hydroxylated and decarboxylated derivatives.

The proposed metabolic pathway is as follows:

-

Hydroxylation: this compound is hydroxylated to form L-alpha-methyl-p-tyrosine. This reaction is analogous to the conversion of phenylalanine to tyrosine.

-

Further Hydroxylation: L-alpha-methyl-p-tyrosine can be further hydroxylated to L-alpha-methyldopa.

-

Decarboxylation: L-alpha-methyldopa undergoes decarboxylation to yield alpha-methyldopamine.

-

Hydroxylation to Metaraminol: Finally, alpha-methyldopamine is hydroxylated to produce the active metabolite, metaraminol (3,β-dihydroxyamphetamine).[1]

Metaraminol is a sympathomimetic amine that acts as a catecholamine releasing agent, contributing to the overall pharmacological effects of this compound.[1]

Quantitative Metabolic Data

Quantitative data on the in vivo metabolism of this compound is limited. However, data from studies on α-methyl-p-tyrosine (α-MPT) in humans provides valuable insights into the likely metabolic profile of α-MePhe.

| Metabolite | Percentage of Administered Dose Excreted in Urine | Reference |

| Unchanged α-MPT | 44-88% | [4][5] |

| α-methyldopa, α-methyldopamine, and α-methylnorepinephrine | < 1% | [4][5] |

Table 1: Urinary Excretion of α-methyl-p-tyrosine and its Metabolites in Humans.

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices typically involves chromatographic methods coupled with mass spectrometry.

Quantification of this compound and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of amino acids and their derivatives in urine.[7][8]

4.1.1. Sample Preparation

-

To a 10 µL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Esterify the analytes by adding 2 M HCl in methanol and incubating at 80°C for 60 minutes.

-

Perform amidation by adding pentafluoropropionic anhydride in ethyl acetate and incubating at 65°C for 30 minutes.

-

Reconstitute the resulting methyl ester-pentafluoropropionyl (Me-PFP) derivatives in a borate buffer.

-

Extract the derivatives with toluene for GC-MS analysis.

4.1.2. GC-MS Analysis

-

Injection: Inject a 1 µL aliquot of the toluene extract in splitless mode.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) with an appropriate temperature program to separate the analytes.

-

Ionization: Employ negative-ion chemical ionization (NICI).

-

Detection: Acquire mass spectra in the scan mode (e.g., m/z 50–1000) or in the selected-ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Quantification of this compound and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on general methods for the analysis of drugs and their metabolites in biological fluids.[9][10][11][12]

4.2.1. Sample Preparation

-

To a 100 µL aliquot of plasma or urine, add an internal standard.

-

Perform protein precipitation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

4.2.2. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Ionization: Employ electrospray ionization (ESI) in the positive ion mode.

-

Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for the parent drug and its metabolites for highly selective and sensitive quantification.

Visualization of Pathways

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Inhibition of Catecholamine Biosynthesis by this compound

Caption: Inhibition of key enzymes in the catecholamine synthesis pathway.

Downstream Signaling Effects of Catecholamine Depletion

Caption: Impact of this compound on catecholamine signaling.

Conclusion

This compound is a valuable research tool whose primary in vivo effects are mediated through the inhibition of catecholamine biosynthesis. Its metabolism is characterized by significant excretion of the parent compound and the formation of a minor, active metabolite, metaraminol. The provided experimental protocols offer a framework for the quantitative analysis of α-MePhe and its metabolites, which is essential for pharmacokinetic and pharmacodynamic studies. The visualized pathways illustrate the mechanism of action and the downstream consequences of catecholamine depletion, providing a clear understanding of its pharmacological effects. This guide serves as a foundational resource for researchers and drug development professionals working with this compound.

References

- 1. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 2. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of α-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 7. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

L-Alpha-methylphenylalanine: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

L-Alpha-methylphenylalanine is a crucial pharmacological tool for investigating the pathophysiology of phenylketonuria and for testing potential therapeutic interventions.[1][2][3] Its primary mechanism of action is the inhibition of phenylalanine hydroxylase, leading to hyperphenylalaninemia, the biochemical hallmark of PKU, in animal models.[1] Understanding the disposition of this compound is critical for the accurate interpretation of experimental results obtained using these models. This technical guide aims to provide a comprehensive overview of the known pharmacokinetic properties and experimental applications of this compound.

Pharmacokinetics and Bioavailability of this compound

Direct and detailed pharmacokinetic parameters for this compound, such as half-life (t½), maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC), are not well-documented in the available scientific literature. However, insights into its absorption and duration of action can be inferred from studies utilizing it to induce experimental PKU.

Dosing in Animal Models:

The following table summarizes typical dosing regimens for this compound in rodent models to induce hyperphenylalaninemia.

| Animal Model | Dose of this compound | Dosing Regimen | Reference |

| Developing Mice | 0.43 mg/g body weight | Daily administrations | [1] |

| Suckling Rats | 24 µmol per 10g body weight | Injections | [2] |

| Newborn Rats | Not specified | Administration of L-phenylalanine and alpha-methylphenylalanine | [3] |

Absorption and Distribution:

This compound is a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier into the central nervous system.[1] This is a critical aspect of its utility in creating neurological models of PKU.

Metabolism:

This compound is known to be metabolized to an active compound, metaraminol (3,β-dihydroxyamphetamine).[1] Metaraminol is a catecholamine-releasing agent and contributes to the overall pharmacological effects observed after the administration of this compound.[1]

Pharmacokinetics of Metaraminol (Active Metabolite)

While pharmacokinetic data for the parent compound is scarce, more information is available for its active metabolite, metaraminol.

| Pharmacokinetic Parameter | Value | Reference |

| Oral Bioavailability | 15-20% | [4] |

| Onset of Action (IV) | 1-2 minutes | [5][6] |

| Duration of Action | 20-60 minutes | [5][6] |

| Elimination Half-life (t½) | 20-60 minutes | [4] |

| Protein Binding | ~45% | [4] |

| Metabolism | Hepatic | [4] |

| Elimination | Primarily renal as metabolites | [4] |

Experimental Protocols

The primary application of this compound is in the induction of experimental phenylketonuria. A general protocol is described below.

Induction of Chronic Hyperphenylalaninemia in Developing Mice:

-

Animal Model: Developing mice.

-

Materials:

-

This compound

-

L-Phenylalanine

-

Sterile saline or appropriate vehicle

-

-

Procedure:

-

Prepare a solution or suspension of this compound (0.43 mg/g body weight) and L-phenylalanine (2 mg/g body weight) in a suitable vehicle.

-

Administer the solution/suspension to developing mice daily via the desired route (e.g., intraperitoneal injection).

-

Monitor plasma phenylalanine levels to confirm the induction of hyperphenylalaninemia. Phenylalanine concentrations have been shown to increase approximately 40-fold in both plasma and brain following this regimen.[1]

-

The inhibition of hepatic phenylalanine hydroxylase activity (65-70%) is typically observed within 12 hours of administration and can persist for 24 hours or longer.[1]

-

Analytical Methods:

The quantification of L-phenylalanine in plasma is well-established and these methods can be adapted for this compound. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method for the analysis of amino acids in biological fluids.

-

Enzymatic-colorimetric assays: These provide a simpler and often more rapid method for determining phenylalanine concentrations.

Visualizations

Signaling and Metabolic Pathways

Caption: Inhibition of Phenylalanine Hydroxylase by this compound.

Experimental Workflow

References

- 1. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 2. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. litfl.com [litfl.com]

- 6. Metaraminol | Safer Care Victoria [safercare.vic.gov.au]

L-Alpha-Methylphenylalanine and Its Impact on Catecholamine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alpha-methylphenylalanine (α-MePhe) is a synthetic amino acid analog that serves as a potent inhibitor of catecholamine biosynthesis. Its primary mechanisms of action involve the competitive inhibition of two key enzymes: phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH). Inhibition of PAH disrupts the conversion of phenylalanine to tyrosine, the initial precursor for catecholamine synthesis. More critically, the inhibition of TH, the rate-limiting enzyme in the catecholamine biosynthetic pathway, directly curtails the production of L-DOPA and, consequently, the downstream neurotransmitters dopamine, norepinephrine, and epinephrine. This technical guide provides a comprehensive overview of the effects of L-α-methylphenylalanine on catecholamine biosynthesis, detailing its mechanism of action, summarizing quantitative data from key studies, and providing detailed experimental protocols for researchers.

Introduction

Catecholamines, including dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones that regulate a vast array of physiological and cognitive processes.[1] The biosynthesis of these critical signaling molecules is a tightly regulated enzymatic pathway, with tyrosine hydroxylase (TH) acting as the rate-limiting step.[2] this compound (α-MePhe) is an α-methylated analog of phenylalanine and has been instrumental in experimental models for studying the consequences of impaired catecholamine synthesis, such as in phenylketonuria (PKU).[3][4] By inhibiting key enzymes in this pathway, α-MePhe leads to a significant depletion of catecholamine levels, providing a valuable tool for investigating the roles of these neurotransmitters in various physiological and pathological states.[3] This guide will delve into the biochemical and physiological effects of L-α-methylphenylalanine, offering a detailed resource for researchers in neuroscience and drug development.

Mechanism of Action

This compound exerts its effects on catecholamine biosynthesis primarily through the inhibition of two critical enzymes:

-

Phenylalanine Hydroxylase (PAH): α-MePhe acts as an inhibitor of PAH, the enzyme responsible for converting phenylalanine to tyrosine.[3] This inhibition can lead to a state of hyperphenylalaninemia, mimicking the biochemical phenotype of PKU, and reduces the available pool of tyrosine, the initial substrate for catecholamine synthesis.[4]

-

Tyrosine Hydroxylase (TH): More significantly, α-MePhe is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine synthesis pathway.[3] By competing with the natural substrate, tyrosine, α-MePhe directly blocks the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to all catecholamines.[2][3] This leads to a marked reduction in the synthesis of dopamine, norepinephrine, and epinephrine.[5]

The dual inhibitory action of L-α-methylphenylalanine makes it a potent tool for inducing catecholamine depletion in experimental settings.

Quantitative Data on the Effects of this compound

The administration of L-α-methylphenylalanine leads to quantifiable reductions in enzyme activity and catecholamine levels. The following tables summarize key findings from various studies.

Table 1: Effect of this compound on Phenylalanine Hydroxylase (PAH) Activity

| Animal Model | Dosage of L-α-methylphenylalanine | Route of Administration | Duration | % Inhibition of Hepatic PAH Activity | Reference |

| Newborn Mice | 0.43 mg/g body weight (daily) | Injection | 12 hours | 65-70% | [4] |

Table 2: Effect of this compound on Cerebral Catecholamine Levels in Rats

| Age of Rats | Treatment | Duration | Brain Region | % Decrease in Dopamine | % Decrease in Noradrenaline | Reference |

| 7 and 11-day-old | Daily injections of α-methylphenylalanine + phenylalanine | Not Specified | Whole Brain | 20-40% | 20-40% | [5] |

Signaling Pathways and Experimental Workflows

Catecholamine Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the normal catecholamine biosynthesis pathway and the points of inhibition by this compound.

Caption: Catecholamine biosynthesis pathway and points of inhibition by this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on catecholamine levels in a rodent model.

Caption: A typical experimental workflow for in vivo studies of this compound.

Detailed Experimental Protocols

In Vivo Administration of this compound in Mice

This protocol is adapted from studies inducing chronic hyperphenylalaninemia in developing mice.[4]

Objective: To induce a state of catecholamine depletion in mice through the administration of this compound.

Materials:

-

L-Alpha-methyl-D,L-phenylalanine (Sigma-Aldrich or equivalent)

-

L-Phenylalanine (Sigma-Aldrich or equivalent)

-

Sterile 0.9% saline solution

-

Syringes and needles for injection

-

Animal balance

Procedure:

-

Animal Model: Use newborn mice (e.g., C57BL/6 strain).

-

Preparation of Injection Solution:

-

Prepare a suspension of L-Alpha-methyl-D,L-phenylalanine in sterile 0.9% saline at a concentration that allows for the administration of 0.43 mg/g body weight in a reasonable injection volume.

-

Prepare a solution of L-phenylalanine in sterile 0.9% saline at a concentration that allows for the administration of 2 mg/g body weight.

-

-

Administration:

-

Weigh each mouse pup daily to determine the correct dosage.

-

Administer the L-Alpha-methyl-D,L-phenylalanine suspension via subcutaneous or intraperitoneal injection.

-

Administer the L-phenylalanine solution via a separate injection.

-

Administer injections daily to maintain decreased enzyme activity.

-

-

Monitoring:

-

Monitor the animals for any signs of toxicity or distress.

-

At the desired time points, euthanize the animals and collect tissues for analysis.

-

Quantification of Catecholamines in Rat Brain Tissue by HPLC-ECD

This protocol provides a detailed method for the analysis of dopamine and norepinephrine in brain tissue, adapted from established procedures.[6][7][8]

Objective: To accurately measure the concentrations of dopamine and norepinephrine in brain tissue samples.

Materials:

-

Mobile Phase:

-

0.1 M Sodium formate buffer

-

5 mM Sodium 1-heptanesulfonate

-

0.17 mM Ethylenediaminetetraacetic acid disodium salt (EDTA)

-

5% v/v Acetonitrile

-

Adjust pH to ~4.0

-

-

Tissue Homogenization Buffer: 0.1 M Perchloric acid (PCA)

-

Standards: Dopamine hydrochloride and Norepinephrine bitartrate salt

-

HPLC System:

-

Pump capable of delivering a constant flow rate

-

C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size)

-

Electrochemical detector (ECD) with a glassy carbon working electrode

-

Data acquisition and analysis software

-

Procedure:

-

Sample Preparation:

-

Dissect the brain region of interest on a cold plate.

-

Weigh the tissue and homogenize in a known volume of ice-cold 0.1 M PCA (e.g., 10 volumes w/v).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis:

-

Equilibrate the HPLC system with the mobile phase at a flow rate of approximately 1 ml/min.

-

Set the ECD potential to an appropriate value for the oxidation of catecholamines (e.g., +650 mV to +800 mV).

-

Inject a known volume of the prepared sample supernatant (e.g., 20 µL) onto the column.

-

Record the chromatogram.

-

-

Quantification:

-

Prepare a series of standard solutions of dopamine and norepinephrine of known concentrations in 0.1 M PCA.

-

Inject the standards to generate a standard curve by plotting peak area against concentration.

-

Determine the concentrations of dopamine and norepinephrine in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the weight of the tissue.

-

In Vitro Tyrosine Hydroxylase (TH) Activity Assay

This protocol is a representative method for measuring TH activity in tissue homogenates.[9]

Objective: To determine the enzymatic activity of tyrosine hydroxylase in the presence and absence of inhibitors like this compound.

Materials:

-

Assay Buffer: 100 mM HEPES, pH 7.0

-

Substrate: L-Tyrosine

-

Cofactors: Tetrahydrobiopterin (BH4), Iron (II) sulfate

-

Reaction Stop Solution: 5% (v/v) Perchloric acid

-

Tissue homogenate (prepared in a suitable buffer)

-

Incubator or water bath at 37°C

-

HPLC system with a photodiode array detector

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, tissue homogenate (containing the enzyme), BH4, and iron sulfate.

-

For inhibitor studies, pre-incubate the reaction mixture with this compound at various concentrations.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the substrate, L-Tyrosine (e.g., to a final concentration of 50 µM).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold 5% perchloric acid.

-

-

Product Analysis:

-

Centrifuge the terminated reaction mixture to pellet precipitated proteins.

-

Analyze the supernatant for the product, L-DOPA, using an HPLC system with a photodiode array detector, measuring absorbance at 280 nm.

-

-

Activity Calculation:

-

Quantify the amount of L-DOPA produced by comparing it to a standard curve.

-

Calculate the enzyme activity, typically expressed as nmol of L-DOPA formed per minute per mg of protein.

-

Conclusion

This compound is a powerful pharmacological tool for the in-depth study of catecholamine function. Its ability to inhibit both phenylalanine hydroxylase and the rate-limiting enzyme tyrosine hydroxylase provides a robust method for depleting catecholamines in various experimental models. This technical guide has provided a detailed overview of its mechanism of action, quantitative effects, and key experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of neuroscience, pharmacology, and drug development, facilitating further investigation into the critical roles of catecholamines in health and disease.

References

- 1. Catecholamine - Wikipedia [en.wikipedia.org]

- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 4. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. turkjps.org [turkjps.org]

- 9. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

L-Alpha-methylphenylalanine: A Comprehensive Technical Guide on its Discovery, History, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alpha-methylphenylalanine (L-α-MePhe) is a synthetic amino acid analogue that has played a pivotal role in neurochemical research and the development of animal models for metabolic disorders. As a derivative of phenylalanine, it acts as a potent inhibitor of key enzymes in the catecholamine biosynthesis pathway, namely phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH). This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of L-α-MePhe in a research context. It details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its synthesis and in vivo use, and visualizes its impact on relevant signaling pathways.

Introduction and Historical Context

The exploration of α-methylated amino acids began in the mid-20th century, driven by an interest in creating analogues that could act as antagonists to natural amino acid metabolism. This compound, an α-methylated analogue of the essential amino acid L-phenylalanine, emerged from this line of inquiry.[1] Early investigations focused on the effects of these modified amino acids on enzymes involved in neurotransmitter synthesis.

A significant breakthrough in the application of L-α-MePhe came with its use as a tool to induce experimental phenylketonuria (PKU) in animals.[2][3] Researchers discovered that co-administration of L-α-MePhe with L-phenylalanine effectively mimicked the biochemical phenotype of PKU by inhibiting phenylalanine hydroxylase, leading to a significant accumulation of phenylalanine in the blood and brain.[3][4] This development provided an invaluable in vivo model for studying the pathophysiology of PKU and for testing potential therapeutic interventions.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two critical enzymes in the catecholamine biosynthesis pathway:

-

Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of L-phenylalanine to L-tyrosine, the first step in this pathway. L-α-MePhe acts as a competitive inhibitor of PAH. Interestingly, it is reported to be a very weak inhibitor of rat liver PAH in vitro, but a potent suppressor of the enzyme's activity in vivo.[3] This discrepancy suggests that its in vivo effects may be mediated by more complex mechanisms, potentially involving metabolic activation or indirect regulatory effects.

-

Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in the synthesis of catecholamines, responsible for converting L-tyrosine to L-DOPA. By inhibiting TH, L-α-MePhe can lead to a depletion of the neurotransmitters dopamine, norepinephrine, and epinephrine.[5]

The dual inhibition of PAH and TH makes L-α-MePhe a powerful tool for modulating catecholamine levels in research settings.

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound.

| Parameter | Species | Value | Conditions | Reference |

| PAH Inhibition (in vivo) | Mouse | 65-70% inhibition of hepatic activity | 12 hours after administration of 0.43 mg/g body weight | [4] |

| Rat | 70-75% decrease in hepatic activity | 18 hours after administration of 24 µmol per 10g body weight | [3] | |

| Phenylalanine Levels | Mouse | ~40-fold increase in plasma and brain | Following daily administration of L-phenylalanine and L-α-MePhe | [4] |

| Rat | 20-40-fold increase in plasma | During the first 18 days of life with co-administration of L-phenylalanine | [3] |

Table 1: In Vivo Effects of this compound on Phenylalanine Hydroxylase and Phenylalanine Levels

Note: Specific Ki or IC50 values for this compound's inhibition of phenylalanine hydroxylase and tyrosine hydroxylase are not consistently reported in the literature, reflecting the discrepancy between its in vitro and in vivo potency.

Experimental Protocols

Synthesis of this compound (Illustrative Strecker Synthesis)

The Strecker synthesis is a classic method for producing α-amino acids. While various methods exist for the synthesis of α-methylated amino acids, the following provides a conceptual workflow for the synthesis of racemic α-methylphenylalanine. The resolution of the L-enantiomer would require an additional chiral separation step.

Workflow for Strecker Synthesis of α-Methylphenylalanine:

Caption: Strecker synthesis workflow for L-α-Methylphenylalanine.

Detailed Methodology (Conceptual):

-

Imine Formation: Phenylacetone is reacted with ammonia to form the corresponding imine. This reaction is typically carried out in a suitable solvent and may require heating.

-

Nitrile Addition: A cyanide source, such as potassium cyanide, is added to the imine. The cyanide ion acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions (e.g., using hydrochloric acid). This converts the nitrile group into a carboxylic acid, yielding racemic α-methylphenylalanine.

-

Chiral Resolution: The racemic mixture is then resolved to isolate the desired L-enantiomer. This can be achieved through various methods, such as fractional crystallization with a chiral resolving agent.

Induction of Experimental Phenylketonuria in Mice

This protocol is based on the methodology described by Greengard et al. (1976).

Experimental Workflow:

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Buy Phenylalanine, 3-hydroxy-alpha-methyl- [smolecule.com]

- 3. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

Physical and chemical properties of L-Alpha-methylphenylalanine

An In-depth Technical Guide on the Core Physical and Chemical Properties, Experimental Protocols, and Biological Interactions of L-Alpha-methylphenylalanine for Researchers, Scientists, and Drug Development Professionals.

This compound ((2S)-2-amino-2-methyl-3-phenylpropanoic acid), a non-proteinogenic α-amino acid, serves as a valuable tool in biochemical and pharmaceutical research. Its structural similarity to L-phenylalanine, combined with the presence of an α-methyl group, confers unique properties that make it a subject of interest in peptide synthesis, drug design, and the study of amino acid metabolism and transport. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental methodologies, and its role in biological pathways.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | L-isomer: Data not availableD-isomer: 220-226 °CDL-isomer: 293-294 °C (decomposes) | |

| Boiling Point | Predicted (D-isomer): 312.8 ± 30.0 °C at 760 mmHg | |

| Optical Rotation [α]²⁰D | -18 ± 1° (c=1 in water) | |

| Solubility | Predicted (Water): 5 g/L | [3] |

| pKa (Acidic) | Predicted: 2.5 | [3] |

| pKa (Basic) | Predicted: 9.69 | [3] |

| logP (Octanol-Water) | Predicted: -1.0 to -1.2 | [2][3] |

| CAS Number | 23239-35-2 | [1] |

Experimental Protocols

Asymmetric Synthesis of this compound[4]

This protocol describes a stereospecific method for the synthesis of α-methylated amino acids, adapted for this compound, using a chiral glycine equivalent.

1. Synthesis of the Chiral Auxiliary:

-

The synthesis starts with the preparation of the imidazolidinone chiral auxiliary, for example, (2S,5S)-1-Benzoyl-5-benzyl-2-tert-Butyl-3-methyl-imidazolidin-4-one, from L-phenylalanine.

2. Enolate Formation and Methylation:

-

The chiral auxiliary is treated with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to form the corresponding enolate.

-

The enolate is then quenched with an electrophilic methyl source, such as methyl iodide (CH₃I), to introduce the α-methyl group. The stereochemistry of this step is directed by the chiral auxiliary, leading to the desired (S)-configuration at the α-carbon.

3. Hydrolysis and Purification:

-

The methylated imidazolidinone derivative is hydrolyzed under strong acidic conditions (e.g., refluxing in 6N HCl) to cleave the chiral auxiliary and yield the free amino acid, this compound.

-

The reaction mixture is then neutralized, and the product is purified. Purification can be achieved by ion-exchange chromatography or by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Chiral HPLC Analysis of this compound

This protocol outlines a method for the determination of the enantiomeric purity of this compound.

1. Chromatographic System:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column, such as an Astec CHIROBIOTIC T, is effective for the separation of underivatized amino acid enantiomers.[4][5]

-

Mobile Phase: A polar ionic or reversed-phase mobile phase is typically used. For example, a mixture of water, methanol, and an acid modifier like formic acid can be effective.[4] The exact composition should be optimized for the specific column and system.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

2. Sample Preparation:

-

A standard solution of this compound is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

-

A solution of the racemic Dthis compound is also prepared to confirm the retention times of both enantiomers.

3. Analysis:

-

The system is equilibrated with the mobile phase until a stable baseline is achieved.

-

The racemic standard is injected to determine the retention times for the D- and L-enantiomers and to calculate the resolution factor.

-

The this compound sample is then injected, and the chromatogram is recorded.

-

The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers.

Biological Activity and Signaling Pathways

This compound is a competitive inhibitor of key enzymes in the catecholamine biosynthesis pathway and a substrate for the large neutral amino acid transporter 1 (LAT1).

Inhibition of Catecholamine Biosynthesis

This compound acts as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[6][7] By competing with the natural substrate, L-tyrosine, at the active site of the enzyme, it blocks the conversion of L-tyrosine to L-DOPA, thereby depleting the downstream neurotransmitters. It also inhibits phenylalanine hydroxylase.[6]

Transport via LAT1

This compound is recognized and transported by the Large Neutral Amino Acid Transporter 1 (LAT1), which is highly expressed in the blood-brain barrier and in many cancer cells.[6] This transport is a sodium-independent, obligatory exchange mechanism, meaning it transports one amino acid into the cell while simultaneously transporting another out. The ability of this compound to be transported by LAT1 makes it a useful tool for studying this transporter and a potential scaffold for designing drugs that can cross the blood-brain barrier.

References

- 1. This compound | C10H13NO2 | CID 2724754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dthis compound | C10H13NO2 | CID 108055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for alpha-Methylphenylalanine (HMDB0029223) [hmdb.ca]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 7. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Inducing Hyperphenylalaninemia in Rats using L-Alpha-methylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing hyperphenylalaninemia (HPA) in rats, a model that mimics the biochemical characteristics of Phenylketonuria (PKU). The protocol utilizes a combination of L-phenylalanine and L-alpha-methylphenylalanine (α-MePhe), a potent in vivo inhibitor of phenylalanine hydroxylase (PAH).[1][2][3] This model is advantageous as it avoids the high mortality and growth deficits associated with other chemical inducers like p-chlorophenylalanine.[3]

Mechanism of Action

L-phenylalanine is the substrate that accumulates in PKU. This compound acts as a potent suppressor of hepatic phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[3] While it is a weak competitive inhibitor of PAH in vitro, its in vivo effects are significant, leading to a 70-75% decrease in hepatic PAH activity.[3] This inhibition of PAH, combined with the administration of excess L-phenylalanine, leads to a significant and sustained elevation of plasma phenylalanine levels, effectively modeling the hyperphenylalaninemia observed in PKU.[3]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from studies utilizing this HPA rat model.

Table 1: Effects of this compound and L-phenylalanine on Phenylalanine Hydroxylase (PAH) Activity and Plasma Phenylalanine Levels.

| Parameter | Animal Model | Treatment Details | Result | Reference |

| Hepatic PAH Activity | Suckling Rats | 24 µmol of α-MePhe with or without 52 µmol of L-phenylalanine per 10g body weight | 70-75% decrease in activity, maximal at 18h post-administration | [3] |

| Hepatic PAH Activity | Newborn Mice | Daily administration of 0.43 mg/g body weight α-MePhe and 2 mg/g body weight L-phenylalanine | 65-70% inhibition within 12h, persisting for at least 24h | [4] |

| Plasma Phenylalanine Levels | Developing Rats (first 18 days of life) | Injections of α-MePhe and L-phenylalanine | 20-40 fold increase | [3] |

| Plasma Phenylalanine Levels | Developing Rats (after weaning) | Dietary administration of α-MePhe and L-phenylalanine | 30-fold increase | [3] |

| Plasma & Brain Phenylalanine Levels | Developing Mice | Daily injections of α-MePhe and L-phenylalanine | Approximately 40-fold increase | [4] |

Experimental Protocols

Two primary methods for inducing chronic hyperphenylalaninemia are detailed below: subcutaneous injections for suckling rats and dietary administration for weaned rats.

Protocol 1: Induction of Hyperphenylalaninemia in Suckling Rats via Subcutaneous Injection

Objective: To induce chronic hyperphenylalaninemia in neonatal rats.

Materials:

-

This compound (α-MePhe)

-

L-phenylalanine

-

Sterile saline solution (0.9% NaCl)

-

Heating plate or water bath

-

Sterile syringes and needles (e.g., 27-gauge)

-

Suckling rat pups (e.g., Wistar or Sprague-Dawley)

Procedure:

-

Preparation of Injection Solution:

-

Prepare a suspension of L-phenylalanine in sterile saline. A common concentration is 5% (w/v). Heat the solution gently to aid dissolution.

-

Prepare a solution of this compound in sterile saline.

-

The exact concentrations should be calculated based on the required dosage. For example, to administer 24 µmol of α-MePhe and 52 µmol of L-phenylalanine per 10g of body weight, prepare the solutions accordingly.[3]

-

-

Animal Dosing:

-

Weigh each rat pup to determine the precise injection volume.

-

Administer the L-phenylalanine and this compound solutions via subcutaneous injection. The two substances can be administered in separate injections or, if compatible, as a combined solution.

-

Injections are typically given daily to maintain elevated phenylalanine levels.[4]

-

-

Monitoring:

-

Monitor the pups daily for any signs of distress, changes in body weight, and overall health.

-

Collect blood samples periodically to measure plasma phenylalanine levels and confirm the induction of hyperphenylalaninemia. Blood can be collected via the tail vein or saphenous vein.

-

Protocol 2: Induction of Hyperphenylalaninemia in Weaned Rats via Dietary Admixture

Objective: To induce chronic hyperphenylalaninemia in post-weaning rats.

Materials:

-

This compound (α-MePhe)

-

L-phenylalanine

-

Standard rat chow

-

Food mixer/blender

-

Weaned rats (e.g., 25 days of age)

Procedure:

-

Preparation of Medicated Diet:

-

Thoroughly grind the standard rat chow into a fine powder.

-

Calculate the required amounts of L-phenylalanine and this compound to achieve the desired concentration in the diet. A commonly used formulation is 5% L-phenylalanine and 0.4% this compound by weight.[5]

-

Mix the powdered chow with the L-phenylalanine and this compound until a homogenous mixture is achieved.

-

The medicated diet can be provided ad libitum.

-

-

Animal Housing and Feeding:

-

House the rats individually or in small groups and provide free access to the medicated diet and water.

-

Monitor food intake and body weight regularly.

-

-

Monitoring:

-

Collect blood samples at regular intervals to determine plasma phenylalanine concentrations.

-

Observe the animals for any behavioral or physiological changes.

-

Blood Collection and Phenylalanine Analysis

Blood Collection:

-

For routine monitoring, blood can be collected from the lateral saphenous vein or the tail vein of conscious rats.[6][7]

-

Terminal blood collection can be performed via cardiac puncture under deep anesthesia.[7]

-

Blood should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) for plasma separation.[8]

Phenylalanine Analysis:

-

Plasma phenylalanine levels can be quantified using various methods, including:

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 3. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of experimental hyperphenylalaninemia on myelin metabolism at later stages of brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. idexxbioanalytics.com [idexxbioanalytics.com]

- 7. scispace.com [scispace.com]

- 8. Dried blood spot versus venous blood sampling for phenylalanine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylalanine determined in plasma with use of phenylalanine dehydrogenase and a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Creating a Phenylketonuria (PKU) Animal Model Using L-Alpha-methylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylketonuria (PKU) is an inherited metabolic disorder characterized by the inability to properly metabolize the amino acid phenylalanine (Phe). This leads to elevated Phe levels in the blood and brain, causing severe neurological damage if untreated. Animal models are crucial for understanding the pathophysiology of PKU and for developing novel therapeutic strategies. This document provides detailed application notes and protocols for establishing a chemically-induced PKU animal model in rodents using L-alpha-methylphenylalanine, a potent inhibitor of phenylalanine hydroxylase (PAH), the enzyme deficient in PKU.

Introduction

The administration of this compound in combination with a high-phenylalanine diet effectively mimics the hyperphenylalaninemia observed in human PKU patients. This model is advantageous due to its cost-effectiveness and the ability to induce a hyperphenylalaninemic state in wild-type animals, allowing for the study of the biochemical and behavioral consequences of elevated Phe levels without the need for genetic modification. These models have been instrumental in investigating the neurotoxic effects of high Phe concentrations and in the preclinical evaluation of potential therapies.[1][2][3] This document outlines the necessary protocols for inducing the PKU phenotype, along with methods for subsequent biochemical and behavioral analyses.

Data Presentation

Table 1: this compound and Phenylalanine Dosage Regimens for PKU Induction

| Animal Model | This compound Dosage | Phenylalanine Dosage | Administration Route | Frequency | Duration | Reference |

| Rat (Suckling) | 24 µmol / 10g body weight | 52 µmol / 10g body weight | Subcutaneous Injection | Daily | Postnatal days 1-20 | [4] |

| Rat (Post-weaning) | 0.4% in diet | 5% in diet | Dietary | Ad libitum | From 25 days of age for 70 days | [5] |

| Mouse (Newborn) | 0.43 mg/g body weight | 2 mg/g body weight | Subcutaneous Injection | Daily | From birth | [6] |

Table 2: Biochemical Outcomes in this compound-Induced PKU Models

| Animal Model | Parameter | Control Group (Typical Value) | PKU Model Group (Typical Value) | Fold Change | Reference |

| Rat | Plasma Phenylalanine | ~70 µmol/L | >1200 µmol/L | ~17-fold | [4] |

| Mouse | Plasma Phenylalanine | ~70 µmol/L | ~2800 µmol/L | ~40-fold | [6] |

| Rat | Brain Dopamine | Normal | Significantly Reduced | - | [7] |

| Rat | Brain Homovanillic Acid (HVA) | Normal | Significantly Reduced | - | [7] |